3-Isoquinolineethanamine
Overview
Description
3-Isoquinolineethanamine is an organic compound belonging to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoquinolineethanamine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system . Another method is the Pomeranz-Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an aminoacetal under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Isoquinolineethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and isoquinoline N-oxides, which have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
3-Isoquinolineethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids and neurotransmitter analogs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isoquinolineethanamine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors, affecting signal transduction pathways and leading to physiological effects .
Comparison with Similar Compounds
Isoquinoline: The parent compound, which shares the core structure but lacks the ethanamine side chain.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Quinoline: A structural isomer with the nitrogen atom in a different position within the ring system.
Uniqueness: 3-Isoquinolineethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for interactions with biological targets that are not possible with unsubstituted isoquinoline or other derivatives .
Biological Activity
3-Isoquinolineethanamine, also known as 3-(Aminomethyl)isoquinoline, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Biological Activities
The biological activities of this compound are primarily linked to its interactions with various biological targets. Research indicates that it exhibits several pharmacological effects:
- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit tumor cell proliferation. For instance, certain isoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
- Neuroprotective Effects : Isoquinoline compounds are known for their neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems and by reducing oxidative stress in neuronal cells .
- Antibacterial and Antifungal Activity : Some derivatives of isoquinoline demonstrate significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : Isoquinolines can act as inhibitors of various enzymes, including those involved in cancer progression and inflammation. For example, they may inhibit protein tyrosine phosphatases or other kinases critical for cell signaling pathways .
- Modulation of Apoptosis : Some studies indicate that isoquinoline derivatives can induce apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2 .
Case Studies
Several case studies highlight the biological activity of this compound and related compounds:
- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound showed an IC50 value of approximately 15 µM against MGC-803 gastric cancer cells, indicating significant antitumor potential .
- Neuroprotective Studies : In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This was assessed using a model of hydrogen peroxide-induced cytotoxicity, where treated cells exhibited reduced apoptosis rates compared to untreated controls .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, including cyclization reactions involving phenethylamines and appropriate precursors. Recent advancements in synthetic techniques have led to the development of novel derivatives with enhanced biological profiles.
Table 1: Biological Activities of Isoquinoline Derivatives
Properties
IUPAC Name |
2-isoquinolin-3-ylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKHGSWPQBAAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.